molecular formula C13H11NO B13553394 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile

3-Hydroxy-3-(naphthalen-1-yl)propanenitrile

Cat. No.: B13553394
M. Wt: 197.23 g/mol
InChI Key: ZGYIXPXUGGEAKA-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a propanenitrile backbone, with a naphthalene ring as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of naphthalene-1-carbaldehyde with malononitrile in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Reagents: Naphthalene-1-carbaldehyde, malononitrile, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(naphthalen-1-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-3-(naphthalen-1-yl)propanenitrile.

    Reduction: The nitrile group can be reduced to an amine group, yielding 3-hydroxy-3-(naphthalen-1-yl)propanamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

    Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-Oxo-3-(naphthalen-1-yl)propanenitrile

    Reduction: 3-Hydroxy-3-(naphthalen-1-yl)propanamine

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Hydroxy-3-(naphthalen-1-yl)propanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(naphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl and nitrile groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-(phenyl)propanenitrile: Similar structure but with a phenyl group instead of a naphthalene ring.

    3-Hydroxy-3-(pyridin-2-yl)propanenitrile: Similar structure but with a pyridine ring instead of a naphthalene ring.

    3-Hydroxy-3-(benzyl)propanenitrile: Similar structure but with a benzyl group instead of a naphthalene ring.

Uniqueness

3-Hydroxy-3-(naphthalen-1-yl)propanenitrile is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-hydroxy-3-naphthalen-1-ylpropanenitrile

InChI

InChI=1S/C13H11NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8H2

InChI Key

ZGYIXPXUGGEAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC#N)O

Origin of Product

United States

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